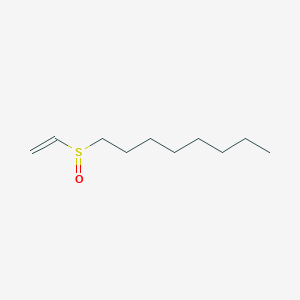

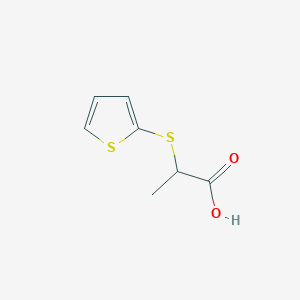

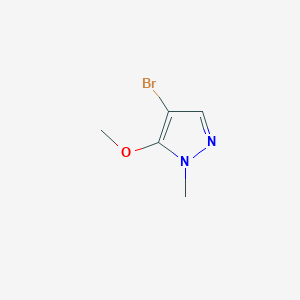

![molecular formula C6H4N2O2S B3058559 Thieno[3,4-b]pyrazine-2,3(1H,4H)-dione CAS No. 90070-10-3](/img/structure/B3058559.png)

Thieno[3,4-b]pyrazine-2,3(1H,4H)-dione

Vue d'ensemble

Description

Thieno[3,4-b]pyrazine-2,3(1H,4H)-dione is a chemical compound that has been studied for its potential applications in various fields. It is a type of thieno[3,4-b]pyrazine, which are compounds that have garnered considerable interest due to their combination of the electronic and optical properties of classical inorganic semiconductors with many of the desirable properties of organic plastics .

Synthesis Analysis

Thieno[3,4-b]pyrazine-based oligomers were synthesized via Stille cross-coupling as models of electronic structure–function relationships in thieno[3,4-b]pyrazine-based conjugated materials . A general synthetic route has been developed for the efficient preparation of 2,3-disubstituted thieno[3,4-b]pyrazines .Molecular Structure Analysis

The first thieno[3,4-b]pyrazine-based non-fullerene acceptor was synthesized and named as TP21, which shows a narrow band gap of 1.65 eV and a high-lying LUMO of −3.61 eV .Chemical Reactions Analysis

Thieno[3,4-b]pyrazine-based oligomers were synthesized via Stille cross-coupling as models of electronic structure–function relationships in thieno[3,4-b]pyrazine-based conjugated materials . These methods eliminate problems in the preparation of the precursor 3,4-diaminothiophene and utilize alpha-diones prepared through the reaction of the appropriate organocuprates with oxalyl chloride .Physical And Chemical Properties Analysis

Thieno[3,4-b]pyrazine-based oligomers were thoroughly investigated via photo-physical and electrochemical studies, along with theoretical calculations, in order to correlate the effect of conjugation length and oligomer composition with the resulting electronic and optical properties .Applications De Recherche Scientifique

Synthesis and Structural Studies

Thieno[3,4-b]pyrazines have been extensively studied for their synthesis and structural properties. A general synthetic route for the efficient preparation of 2,3-disubstituted thieno[3,4-b]pyrazines has been developed, which has resolved problems in preparing the precursor 3,4-diaminothiophene. This synthesis process involves using alpha-diones prepared through the reaction of appropriate organocuprates with oxalyl chloride, facilitating the convenient preparation of thieno[3,4-b]pyrazine and its analogues (Kenning et al., 2002).

Applications in Low Band Gap Organic Materials

Thieno[3,4-b]pyrazine-based materials are significant in producing low band gap materials, especially in photovoltaic devices. Advances in thieno[3,4-b]pyrazine-based materials have been driven by the demand for reduced band gap materials, leading to the development of a variety of thieno[3,4-b]pyrazine building blocks, which are tunable to achieve optimal properties for specific applications (Rasmussen et al., 2011).

Photophysical and Vibrational Properties

The photophysics and vibrational properties of difunctionalized thieno[3,4-b]pyrazines have been a topic of interest. Studies have shown that unconventional C–H···N hydrogen bonds significantly influence UV–Vis and IR spectra. This understanding is crucial for future applications of these compounds in various fields (Damasceno et al., 2019).

Electronic Nature and Optical Properties

Research has been conducted on the structural, electronic, and optical characterization of new 2,3-difunctionalized thieno[3,4-b]pyrazines. These studies illustrate how the electronic nature of functional groups can tune the electronic properties of thieno[3,4-b]pyrazine units, which is crucial for developing advanced materials for various technological applications (Wen et al., 2008).

Photodegradation in Emissive Materials

The thieno[3,4-b]pyrazine moiety in conjugated copolymers and model compounds undergoes photodegradation upon UV irradiation. This degradation affects photophysical, electroluminescent, and structural properties, which is critical knowledge for material scientists working on the stability and longevity of emissive materials (Kulkarni et al., 2008).

Thieno[3,4-b]pyrazine in Photovoltaic Devices

Thieno[3,4-b]pyrazine-based monomers have been used in the synthesis of copolymers for photovoltaic devices. These monomers, when copolymerized with various donor segments, produce materials with unique optical properties, electrochemical behavior, and energy levels, demonstrating the potential of thieno[3,4-b]pyrazine-based materials in solar energy applications (Zhou et al., 2010).

Mécanisme D'action

Propriétés

IUPAC Name |

1,4-dihydrothieno[3,4-b]pyrazine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2S/c9-5-6(10)8-4-2-11-1-3(4)7-5/h1-2H,(H,7,9)(H,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUUUBBWGLSMPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CS1)NC(=O)C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344550 | |

| Record name | Thieno[3,4-b]pyrazine-2,3(1H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90070-10-3 | |

| Record name | Thieno[3,4-b]pyrazine-2,3(1H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

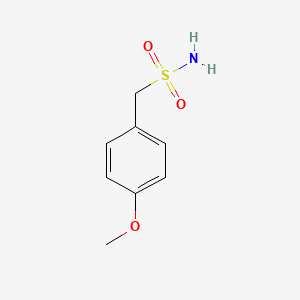

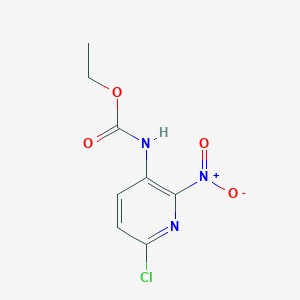

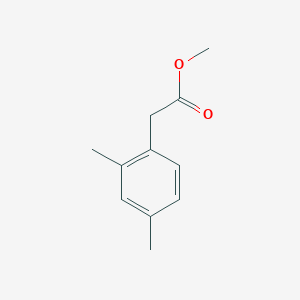

![1-Propyne, 3-[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B3058478.png)

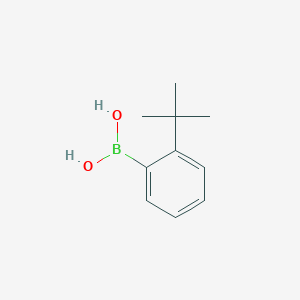

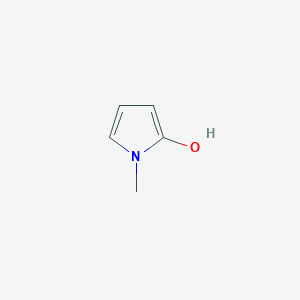

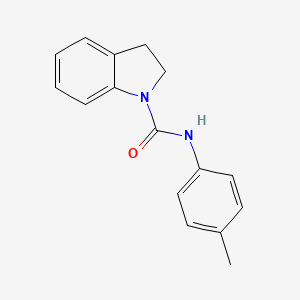

![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B3058483.png)

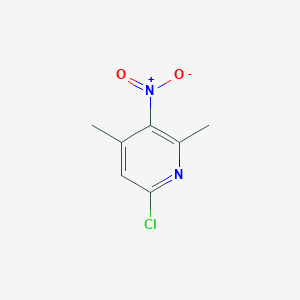

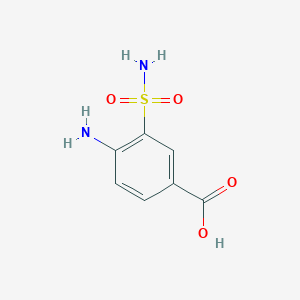

![1-Azaspiro[4.5]decan-4-one](/img/structure/B3058492.png)